ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is an organic compound with the molecular formula C9H10O4. This compound features an oxetane ring, which is a four-membered cyclic ether, and an ethynyl group, which is a carbon-carbon triple bond. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate typically involves the reaction of ethyl bromoacetate with 3-ethynyloxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the ethynyl oxetane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in various chemical reactions, while the oxetane ring can provide stability and rigidity to the molecule, enhancing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
This compound is unique due to the combination of the ethynyl group and the oxetane ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Properties
CAS No. |
1847406-74-9 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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